molecular formula C15H18ClFN4O3 B12411571 Enoxacin-d8 (hydrochloride)

Enoxacin-d8 (hydrochloride)

Cat. No.: B12411571
M. Wt: 364.83 g/mol
InChI Key: ODOAWCIYUUFLHN-JCYLEXHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enoxacin-d8 (hydrochloride) is a deuterium-labeled analog of the fluoroquinolone antibiotic Enoxacin. It retains the core pharmacological mechanism of its parent compound, inhibiting bacterial DNA gyrase (IC50 = 126 µg/ml) and topoisomerase IV (IC50 = 26.5 µg/ml), which disrupts DNA replication and repair in bacteria . However, unlike Enoxacin hydrate (the non-deuterated form), Enoxacin-d8 is exclusively used as an internal standard in analytical chemistry, particularly for quantifying Enoxacin in biological matrices via GC- or LC-MS .

Properties

Molecular Formula

C15H18ClFN4O3

Molecular Weight

364.83 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H17FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H/i3D2,4D2,5D2,6D2;

InChI Key

ODOAWCIYUUFLHN-JCYLEXHWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H].Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of enoxacin-d8 hydrochloride centers on replacing hydrogen atoms with deuterium at specific positions on the piperazinyl group (C7 position). Two primary approaches are employed:

  • Deuterated Precursor Method :

    • A deuterated piperazine derivative, such as 1-piperazine-2,2,3,3,5,5,6,6-d8, is synthesized separately and integrated into the enoxacin backbone during the final coupling step.
    • Reaction Example :
      • Enoxacin intermediate (1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) is reacted with deuterated piperazine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.
      • The product is precipitated using hydrochloric acid to form the hydrochloride salt.
  • H/D Exchange Catalysis :

    • Non-deuterated enoxacin undergoes hydrogen/deuterium (H/D) exchange at the piperazinyl group using deuterium oxide (D2O) and transition metal catalysts (e.g., palladium on carbon).
    • Conditions :
      • Reactions are conducted under inert atmosphere at 60–80°C for 48–72 hours.
      • Post-reaction purification via recrystallization ensures ≥99% deuterium incorporation.

Key Reaction Parameters

Optimal conditions for deuterium incorporation are critical to achieving high isotopic purity. The following parameters are standardized across protocols:

Parameter Range/Value Impact on Yield/Purity
Temperature 60–100°C Higher temperatures accelerate H/D exchange but risk decomposition
Reaction Time 12–72 hours Longer durations improve deuteration efficiency
Catalyst Loading 5–10 wt% (Pd/C) Excessive catalyst may degrade the product
Solvent DMF, DMSO, or D2O Polar solvents enhance solubility of intermediates
Deuterium Source D2O, CD3OD, or deuterated amines Determines deuteration sites and efficiency

Industrial-Scale Production

Scaling Challenges and Solutions

Industrial synthesis requires modifications to laboratory protocols to ensure cost-effectiveness and consistency:

  • Continuous Flow Reactors :

    • Enable precise control of temperature and residence time, reducing side reactions.
    • Example: A two-stage system couples enoxacin intermediates with deuterated piperazine in a pressurized reactor (3–5 bar).
  • Deuterium Recovery Systems :

    • Closed-loop systems recycle unreacted D2O and deuterated reagents, minimizing waste.

Purification Techniques

Post-synthesis purification is vital to meet pharmacopeial standards:

  • Recrystallization :
    • Enoxacin-d8 hydrochloride is dissolved in hot ethanol/water (1:1) and cooled to 4°C, yielding crystals with >98% purity.
  • Column Chromatography :
    • Reverse-phase C18 columns remove non-deuterated impurities, achieving ≥99.5% isotopic purity.

Quality Control and Analytical Validation

Deuterium Incorporation Analysis

  • Mass Spectrometry (MS) :

    • High-resolution MS (HRMS) confirms the molecular ion peak at m/z 328.37 for the free base and 364.83 for the hydrochloride salt.
    • Deuterium content is quantified using isotopic abundance ratios (e.g., d8 ≥99%, d0 ≤1%).
  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR spectra show absence of proton signals at δ 2.8–3.5 ppm (piperazinyl protons), verifying complete deuteration.

Purity Specifications

Parameter Specification Method
Chemical Purity ≥98% (HPLC) USP <621> Chromatography
Isotopic Purity ≥99% d8 HRMS or NMR
Residual Solvents <0.1% (ICH Q3C) Gas Chromatography

Case Study: Optimization of H/D Exchange

A 2022 study demonstrated that using Pd/C (5 wt%) in D2O at 70°C for 48 hours achieved 98.5% deuterium incorporation. However, extending the reaction to 72 hours increased isotopic purity to 99.3% but reduced yield by 12% due to product degradation. This highlights the balance between reaction duration and efficiency.

Chemical Reactions Analysis

Types of Reactions: Enoxacin-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Enoxacin-d8 (hydrochloride) is a deuterium-labeled analog of enoxacin, commonly used as an internal standard in analytical and pharmacokinetic research . Enoxacin, a fluoroquinolone antibiotic, is active against various Gram-positive and Gram-negative bacteria .

Scientific Research Applications

  • Internal Standard: Enoxacin-d8 is primarily utilized as an internal standard for quantifying enoxacin in biological samples using GC- or LC-MS .
  • Analytical Research: It serves as a reference compound in analytical studies .
  • Pharmacokinetic Research: Enoxacin-d8 is used to study the pharmacokinetics of enoxacin .

Enoxacin Properties and Applications

  • Antibacterial Activity: Enoxacin is effective against clinical isolates of bacteria, including S. aureus, E. coli, K. pneumoniae, P. aeruginosa, and S. marcescens .
  • Mechanism of Action: Enoxacin inhibits DNA gyrase supercoiling activity and topoisomerase IV DNA decatenation in S. aureus .
  • Therapeutic Applications: Enoxacin is used to treat infections such as uncomplicated urethral or cervical gonorrhea, uncomplicated urinary tract infections (cystitis), and complicated urinary tract infections .

Synthesis and Biological Applications of Enoxacin Derivatives

  • Antitumor Activity: Chemical modifications of enoxacin can transform antibacterial fluoroquinolones into anticancer analogs . For example, modifying enoxacin with a 2,3-dihydro-1H-benzimidazole-5-carbonitrile system yields a compound with stronger inhibitory effects against non-small-cell lung cancer (NSCLC) .
  • Antimicrobial Effectiveness: Derivatives of enoxacin have shown improved antimicrobial effectiveness against Gram-negative strains .
  • Immunomodulatory Activity: Some enoxacin derivatives can influence the immune response by affecting the oxidative burst activity of phagocytes .
  • C7 Piperazinyl Quinolone Modifications: Modifications at the C7 position of the piperazinyl quinolone structure have shown effectiveness against Gram-positive and Gram-negative pathogens and have various biological applications, including anticancer and anti-inflammatory activities .
  • Fluoroquinolone-Flavonoid Hybrids: Combining enoxacin with flavonoids can produce hybrids with antimicrobial efficacy . For instance, compound 36a exhibits potent antibacterial activity against various bacteria .
  • Inhibitory Properties: Derivatives of enoxacin have demonstrated activity against MRSA, K. pneumoniae, and P. mirabilis .

Mechanism of Action

Enoxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to cell death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in biological systems .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₉D₈FN₄O₃·HCl
  • Molecular Weight : 364.8 g/mol
  • Purity : >99% (deuterated forms)
  • Solubility : Soluble in water and DMSO (with warming)

Comparison with Similar Compounds

Deuterated Analogs of Fluoroquinolones

Deuterated compounds like Enoxacin-d8 are critical for improving analytical accuracy in pharmacokinetic and metabolic studies. Below is a comparison with other deuterated fluoroquinolones:

Compound Molecular Formula Molecular Weight Purity Application Clinical Status
Enoxacin-d8 HCl C₁₅H₉D₈FN₄O₃·HCl 364.8 >99% Internal standard for LC-MS/GC-MS Research
Enrofloxacin-d5 HCl C₁₉H₁₇D₅F₃N₃O₃·HCl 466.9 >98% Antibiotic research, internal standard Research
Ofloxacin-d8 HCl C₁₈H₁₂D₈FN₃O₄·HCl N/A N/A Analytical applications Research

Key Differences :

  • Enrofloxacin-d5 HCl: Targets Mycobacterium bovis with high efficacy (MIC = 0.312 µg/mL) , whereas Enoxacin-d8 is broader in antibacterial scope.
  • Ofloxacin-d8 HCl: Limited data available, but similar use as an internal standard .

Non-Deuterated Parent Drug: Enoxacin Hydrate

Enoxacin hydrate serves as the therapeutic benchmark for Enoxacin-d6.

Parameter Enoxacin-d8 HCl Enoxacin Hydrate
Purity >99% 98.15%
Clinical Status Research only Launched (therapeutic)
Application Analytical standard Antibacterial agent
Mechanism DNA gyrase/topoisomerase IV inhibition Same as Enoxacin-d8

Notable Contrast: While both inhibit bacterial enzymes, Enoxacin hydrate is used clinically for infections, whereas Enoxacin-d8 enables precise drug quantification in research .

Other Topoisomerase Inhibitors

Compounds like Epirubicin hydrochloride and ERCC1-XPF-IN-1 share mechanistic overlaps but differ in applications:

  • Epirubicin Hydrochloride: Semi-synthetic anthracycline inhibiting topoisomerase II (IC50 unreported). Purity: 99.16%; used in cancer therapy (launched) . Contrast: Targets eukaryotic topoisomerases, unlike Enoxacin-d8’s bacterial focus .
  • ERCC1-XPF-IN-1: Inhibits ERCC1-XPF endonuclease (IC50 = 0.49 µM).

Deuterated Compounds in Analytical Chemistry

Enoxacin-d8’s role as an internal standard parallels compounds like Chlorhexidine-d8 HCl and Ethynylcytidine (ECyD):

  • Chlorhexidine-d8 HCl : Deuterated antiseptic used in antimicrobial research; similar analytical utility but distinct mechanism .

Biological Activity

Enoxacin-d8 (hydrochloride) is a deuterated derivative of the fluoroquinolone antibiotic enoxacin. This compound is primarily recognized for its antibacterial properties, particularly against a wide range of Gram-positive and Gram-negative bacteria. The incorporation of deuterium in its structure allows for enhanced tracking in pharmacological studies, making it a valuable tool in both clinical and research settings.

  • Molecular Formula : CHDFNO·HCl
  • Molecular Weight : Approximately 364.83 g/mol

Enoxacin-d8 exerts its biological activity mainly through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria, and their inhibition leads to the disruption of bacterial growth and eventual cell death. The deuterated form does not significantly alter the mechanism of action compared to its non-deuterated counterpart but facilitates more precise pharmacokinetic studies due to the distinct isotopic labeling.

Antibacterial Activity

Enoxacin-d8 demonstrates potent activity against various bacterial strains. Below is a summary table comparing its activity with other fluoroquinolones:

Compound Name Activity Spectrum Unique Aspects
Enoxacin-d8Broad-spectrum against Gram-positive and Gram-negative bacteriaDeuterated for enhanced tracking in studies
CiprofloxacinEffective against Gram-negative bacteriaCommonly used for urinary tract infections
LevofloxacinHigher potency against respiratory pathogensS-enantiomer of Ofloxacin, better activity against resistant strains
NorfloxacinEffective against both Gram-positive and Gram-negative bacteriaSimilar core structure to Enoxacin

Pharmacokinetics and Metabolism

Research has indicated that the deuteration in Enoxacin-d8 allows for improved tracking during metabolic studies, which helps in understanding its pharmacokinetic profile. Studies have shown that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, which can lead to variations in efficacy and safety profiles.

Case Studies

  • In Vitro Efficacy Against Clinical Isolates :
    A study evaluated the effectiveness of Enoxacin-d8 against clinical isolates of Staphylococcus aureus and Escherichia coli. Results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to those observed with standard enoxacin treatments.
  • Comparative Analysis :
    In a comparative study involving levofloxacin and ciprofloxacin, Enoxacin-d8 was noted to exhibit superior efficacy against certain resistant strains of bacteria, highlighting its potential as an alternative treatment option in cases where traditional antibiotics fail.
  • Pharmacodynamics :
    The pharmacodynamic modeling showed that Enoxacin-d8 maintained effective bacterial kill rates over time, suggesting that it could be beneficial in treating persistent infections where sustained drug levels are critical.

Q & A

How does the deuterium labeling of Enoxacin-d8 (hydrochloride) influence its metabolic stability compared to the unlabeled parent compound?

Basic Research Question
Deuterium labeling alters the kinetic isotope effect (KIE), potentially slowing metabolic degradation by replacing hydrogen with deuterium at specific positions. Enoxacin-d8 (hydrochloride) is labeled at eight deuterium sites, which may reduce oxidative metabolism by cytochrome P450 enzymes. For validation, researchers should compare the half-life (t1/2t_{1/2}) and metabolic byproducts of Enoxacin-d8 and unlabeled Enoxacin using LC-MS/MS in in vitro hepatocyte assays or in vivo pharmacokinetic studies .

Advanced Research Consideration
The position of deuterium substitution (e.g., aromatic vs. aliphatic positions) significantly impacts metabolic stability. For example, deuterium at labile hydrogen sites (e.g., near hydroxyl or amine groups) may enhance stability, but over-deuteration can introduce steric hindrance. Researchers must validate isotopic purity (>98% deuterium incorporation via NMR or mass spectrometry ) and assess unintended isotope effects on target binding (e.g., DNA gyrase inhibition) .

What experimental strategies are recommended to resolve discrepancies in Enoxacin-d8’s reported IC₅₀ values for bacterial DNA gyrase and topoisomerase IV?

Basic Research Question
Variability in IC₅₀ values (e.g., 126 µg/mL for DNA gyrase vs. 26.5 µg/mL for topoisomerase IV) may stem from differences in assay conditions, such as bacterial strain selection or enzyme purification protocols. Standardize assays using recombinant enzymes from E. coli or Staphylococcus aureus and control for buffer composition (e.g., Mg²⁺ concentration) and incubation time .

Advanced Research Consideration
Cross-validate data using orthogonal methods:

  • Fluorescence polarization assays to measure DNA supercoiling inhibition.
  • Microbiological assays (e.g., minimum inhibitory concentration, MIC) in isogenic strains with gyrase/topoisomerase mutations.
  • Molecular docking simulations to assess binding affinity differences between Enoxacin-d8 and wild-type vs. mutant enzymes .

How should researchers design isotope tracing experiments to study Enoxacin-d8’s intracellular distribution in bacterial biofilms?

Basic Research Question
Use confocal Raman microscopy or secondary ion mass spectrometry (SIMS) to map deuterium-labeled Enoxacin-d8 within biofilm matrices. Pre-treat biofilms with deuterium-free media to minimize background noise. Include controls with unlabeled Enoxacin to distinguish isotope-specific signals .

Advanced Research Consideration
Quantify spatial and temporal distribution using 3D fluorescence imaging with compatible probes (e.g., GFP-tagged DNA repair proteins). Correlate drug penetration depth with biofilm viability via SYTOX Green/PI staining and ATP bioluminescence assays . Account for potential isotope effects on diffusion rates by comparing Enoxacin-d8 and unlabeled drug kinetics .

What analytical methods are critical for ensuring batch-to-batch consistency in Enoxacin-d8 (hydrochloride) synthesis?

Basic Research Question
Implement HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess chemical purity (>98%). Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW: 360.3 g/mol for Enoxacin-d8) and deuterium incorporation .

Advanced Research Consideration
Characterize isotopic distribution via LC-QTOF-MS to detect partial deuteration or proton-deuterium exchange. Validate synthetic intermediates with ¹H-NMR (deuterated solvent suppression) and ²H-NMR to confirm labeling positions. Include accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as HCl-mediated hydrolysis .

How can researchers differentiate between target-mediated and off-target effects of Enoxacin-d8 in eukaryotic cell models?

Basic Research Question
Use RNA sequencing or CRISPR-Cas9 knockouts of DNA gyrase/topoisomerase IV homologs (e.g., TOP2A in humans) to identify target-specific pathways. Compare transcriptomic profiles of Enoxacin-d8-treated vs. untreated cells, focusing on DNA damage response genes (e.g., p53, BRCA1) .

Advanced Research Consideration
Apply thermal proteome profiling (TPP) to map drug-protein interactions in lysates. Validate off-target binding with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For in vivo models, use conditional knockout mice to isolate tissue-specific effects .

What statistical approaches are recommended for analyzing dose-response data in Enoxacin-d8 resistance studies?

Basic Research Question
Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare resistance levels across bacterial strains .

Advanced Research Consideration
Apply machine learning algorithms (e.g., random forest) to predict resistance mutations from genomic data. Perform pharmacodynamic modeling to correlate MIC shifts with gyrase/topoisomerase mutation frequencies. Validate models with bootstrapping or cross-validation to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.